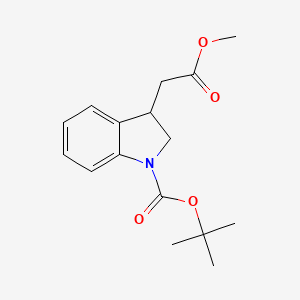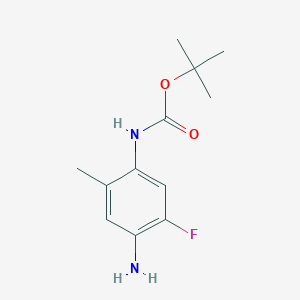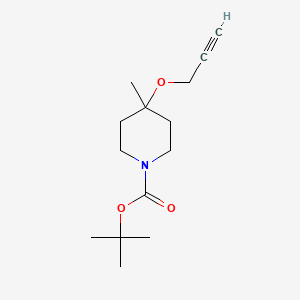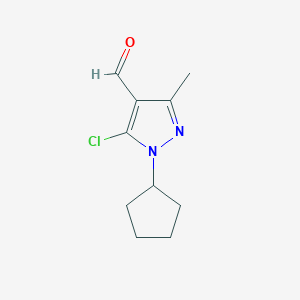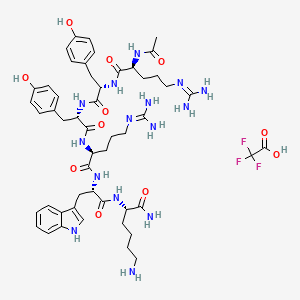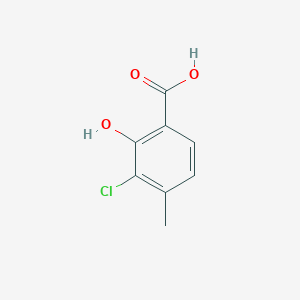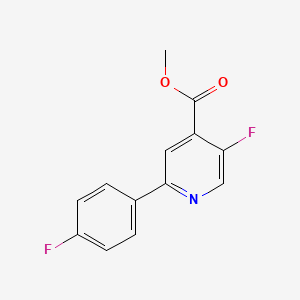
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate is a fluorinated aromatic compound that belongs to the class of isonicotinates This compound is characterized by the presence of two fluorine atoms attached to the aromatic rings, which significantly influence its chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate typically involves the use of fluorinated precursors and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isonicotinate in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, halogenated precursors, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with a boronic acid derivative can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and stability.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to increased biological activity. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-fluoro-5-(4-fluorophenyl)isonicotinate
- Methyl 5-(4-fluorophenyl)-2-fluoroisonicotinate
- Methyl 2,5-difluoro-4-(4-fluorophenyl)isonicotinate
Uniqueness
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The positioning of the fluorine atoms influences its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H9F2NO2 |
|---|---|
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
methyl 5-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)10-6-12(16-7-11(10)15)8-2-4-9(14)5-3-8/h2-7H,1H3 |
Clé InChI |
WNFYGVYSJGFEIY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
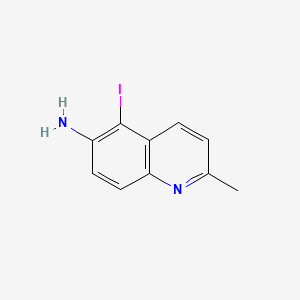
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
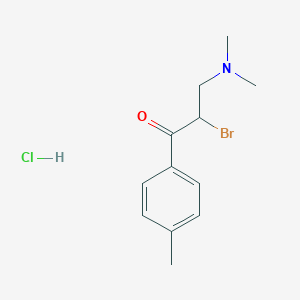
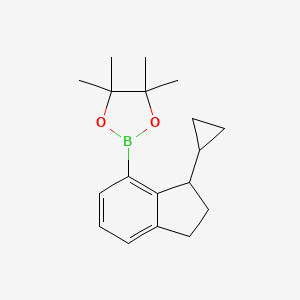
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
